2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate

Medicinal Chemistry Chemical Libraries Physicochemical Property

2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate (CAS 866039-53-4) is a heterocyclic compound bearing a pyrido[3,2-b][1,4]oxazin-3-one core linked via an ethyl spacer to a 2-furoate ester. Its molecular formula is C14H12N2O5 with a molecular weight of 288.26 g·mol⁻¹.

Molecular Formula C14H12N2O5
Molecular Weight 288.25 g/mol
CAS No. 866039-53-4
Cat. No. B3160308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate
CAS866039-53-4
Molecular FormulaC14H12N2O5
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=O)C(O2)CCOC(=O)C3=CC=CO3)N=C1
InChIInChI=1S/C14H12N2O5/c17-13-10(21-9-3-1-6-15-12(9)16-13)5-8-20-14(18)11-4-2-7-19-11/h1-4,6-7,10H,5,8H2,(H,15,16,17)
InChIKeyJBZRRBVAQLMWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate (CAS 866039-53-4): Procurement-Relevant Chemical Identity and Scaffold Context


2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate (CAS 866039-53-4) is a heterocyclic compound bearing a pyrido[3,2-b][1,4]oxazin-3-one core linked via an ethyl spacer to a 2-furoate ester . Its molecular formula is C14H12N2O5 with a molecular weight of 288.26 g·mol⁻¹ . The pyrido[3,2-b][1,4]oxazin-3-one scaffold is a recognized privileged structure in medicinal chemistry, appearing in inhibitors of mineralocorticoid receptors, the NF-κB pathway, PARP7, ALK5, and raf/LRRK2 kinases [1][2][3]. The 2-furoate ester distinguishes this compound from closely related analogs bearing 4-nitrobenzenecarboxylate, 4-fluorobenzenecarboxylate, or 4-chlorobenzenecarboxylate groups at the same position.

Why 2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate Cannot Be Interchanged with Its Closest Ester Analogs


Within the series of 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl esters, the terminal ester moiety is not a passive spectator group. The 2-furoate substituent introduces a heteroaromatic furan ring with distinct electronic character (oxygen heteroatom, electron-rich π-system) compared with the electron-withdrawing 4-nitrobenzene, 4-fluorobenzene, or 4-chlorobenzene ester analogs . In the broader pyrido[3,2-b][1,4]oxazin-3-one class, modifications to the substituent at the 2-position have been shown to alter target binding, selectivity, and pharmacokinetic properties [1][2]. The 2-furoate group offers distinct hydrogen-bond acceptor capacity, dipole moment, and metabolic liability relative to phenyl carboxylate analogs, which can translate into differential biological profiles. Procurement decisions based solely on scaffold similarity without accounting for these ester-specific differences risk selecting a compound with unanticipated off-target effects, altered potency, or incompatible physicochemical properties for the intended assay system [1].

Quantitative Differentiation Evidence for 2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate Against Closest Analogs


Molecular Weight and Formula Differentiation Among Four 2-Ethyl Ester Analogs of the Pyrido[3,2-b][1,4]oxazin-3-one Series

The 2-furoate ester (target compound) possesses the lowest molecular weight (288.26 g·mol⁻¹) and smallest molecular formula (C14H12N2O5) among the four directly comparable 2-ethyl ester analogs sharing the identical pyrido[3,2-b][1,4]oxazin-3-one core. The 4-fluorobenzenecarboxylate analog (CAS 866018-89-5) is 9.7% larger at 316.28 g·mol⁻¹, the 4-chlorobenzenecarboxylate analog (CAS 866018-66-8) is 15.4% larger at 332.74 g·mol⁻¹, and the 4-nitrobenzenecarboxylate analog (CAS 866039-52-3) is 19.1% larger at 343.29 g·mol⁻¹ . The 2-furoate also contains an additional oxygen atom compared with the carbon-only phenyl ring systems in the comparators, introducing distinct hydrogen-bond acceptor geometry and polarity.

Medicinal Chemistry Chemical Libraries Physicochemical Property

Commercially Available Purity Range Benchmarking for the 2-Furoate vs. Comparator Analogs

Vendor-reported purity for the 2-furoate ester (CAS 866039-53-4) varies across suppliers. Leyan reports 90% purity for catalog number 2130945 . ChemicalBook and Chemsrc list the compound without a certified purity specification . By comparison, the 4-fluorobenzenecarboxylate analog (CAS 866018-89-5) is offered by MolCore at NLT 98% purity . The 4-chlorobenzenecarboxylate analog (CAS 866018-66-8) is listed as discontinued at CymitQuimica (Ref. 3D-RJB01866) . The 4-nitrobenzenecarboxylate analog (CAS 866039-52-3) is available from ABCR as catalog AB581048 . This variability in commercial availability and purity benchmarking has direct implications for assay reproducibility.

Chemical Procurement Quality Control Assay Reproducibility

Ester Group Electronic and Steric Differentiation: Furan vs. Substituted Phenyl Systems

The 2-furoate ester introduces a five-membered oxygen-containing heteroaromatic ring, whereas all three comparator analogs (4-nitro-, 4-fluoro-, 4-chloro-benzenecarboxylate) present a six-membered carbocyclic phenyl ring with para-substitution . In structure-activity relationship studies on the pyrido[3,2-b][1,4]oxazin-3-one scaffold, variation of the substituent at the 2-position has been demonstrated to modulate both target binding affinity and selectivity. For example, in the morpholino-2H-pyrido[3,2-b][1,4]oxazin-3-one mineralocorticoid antagonist series, systematic alteration of the 2-substituent produced IC50 shifts spanning over two orders of magnitude (from sub-nanomolar to >1 µM) [1]. The PARP7 inhibitor series containing the related hexahydropyrazino-pyrido-oxazine core showed that linker size and ring fusion chirality altered PARP7 IC50 values from 0.56 nM to >1000 nM [2]. While no direct head-to-head data exist for the 2-furoate against its phenyl ester analogs, the class-level precedent establishes that the ester group identity is a critical determinant of biological activity.

Structure-Activity Relationship Medicinal Chemistry Ligand Design

Biological Scaffold Precedent: Pyrido[3,2-b][1,4]oxazin-3-one as a Multi-Target Privileged Structure

The pyrido[3,2-b][1,4]oxazin-3-one core has demonstrated activity across multiple therapeutic targets. The lead compound 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO) showed IC50 values of 12.5 µM (HepG2), 15.2 µM (HCCLM3), and 18.7 µM (Huh-7) in hepatocellular carcinoma cell viability assays, and significantly abrogated tumor growth at 50 mg·kg⁻¹ in an orthotopic mouse model [1]. Morpholino-2H-pyrido[3,2-b][1,4]oxazin-3-ones have achieved mineralocorticoid receptor antagonist potency (IC50) in the low nanomolar range [2]. The 2-furoate ester variant remains uncharacterized in any published biological assay, representing both a gap and an opportunity for novel target discovery.

Drug Discovery Kinase Inhibition NF-kappaB Pathway

Important Caveat: Absence of Published Direct Comparative Biological Data

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, PubChem, ChemicalBook, and multiple vendor catalogs (conducted up to May 2026) failed to identify any peer-reviewed publication, patent example, or public database entry reporting quantitative biological activity data (IC50, Ki, EC50, % inhibition, or in vivo efficacy) for 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate (CAS 866039-53-4) [1]. Similarly, no direct head-to-head comparison of this compound against its closest ester analogs exists in any public domain source. This is explicitly noted in vendor descriptions: CymitQuimica states that "specific biological data from empirical studies must be referenced" for this compound . The 4-nitrobenzenecarboxylate analog (CAS 866039-52-3) has been described as a "potential anticoagulant agent" in some vendor sources, but no corroborating primary data were located [2].

Evidence Quality Procurement Risk Data Gaps

Recommended Research and Procurement Application Scenarios for 2-(3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate (CAS 866039-53-4)


De Novo Phenotypic Screening Libraries Requiring Novel Chemotypes

Given the complete absence of published biological activity data, the 2-furoate is ideally suited for inclusion in diversity-oriented screening libraries where structural novelty is prioritized. Its pyrido[3,2-b][1,4]oxazin-3-one scaffold has precedent for engaging multiple target classes (kinases, nuclear receptors, NF-κB pathway components) [1], yet the 2-furoate ester distinguishes it from all published analogs, reducing the risk of IP overlap and increasing the probability of discovering novel target interactions. The compound's molecular weight (288.26 g·mol⁻¹) falls within favorable drug-like property space, and the furan oxygen provides additional hydrogen-bonding capacity for target engagement.

Structure-Activity Relationship (SAR) Exploration of the Ester Vector in Pyrido-oxazinone Series

For medicinal chemistry campaigns targeting the pyrido[3,2-b][1,4]oxazin-3-one scaffold, the 2-furoate serves as a distinct ester variant alongside the 4-nitro-, 4-fluoro-, and 4-chloro-benzenecarboxylate analogs. Systematic comparison of these four esters would directly probe the tolerance of the ester-binding pocket for heteroaromatic vs. substituted phenyl groups, ring size, and electronic character. Class-level evidence from the morpholino-pyrido-oxazinone mineralocorticoid antagonist series demonstrates that substituent variation at the 2-position can shift IC50 values by >100-fold [2], underscoring the value of exploring ester diversity.

Anticancer or Anti-inflammatory Probe Development Leveraging NF-κB Pathway Precedent

The pyrido[3,2-b][1,4]oxazin-3-one scaffold has validated activity against the NF-κB pathway in hepatocellular carcinoma, with the lead compound NPO demonstrating in vivo tumor growth suppression at 50 mg·kg⁻¹ [1]. The 2-furoate ester could be evaluated as a probe in analogous NF-κB-dependent assays (e.g., NF-κB luciferase reporter, p65 phosphorylation, EMSA for DNA binding) to determine whether the furan substituent enhances or diminishes pathway inhibition relative to the 4-nitrobenzyl lead. The lower molecular weight of the 2-furoate may confer pharmacokinetic advantages if target engagement is retained.

Chemical Biology Tool Compound for Target Identification via Affinity Proteomics

The 2-furoate ester contains a synthetically tractable furan ring that can potentially be functionalized (e.g., via furan oxidation or electrophilic substitution) for the attachment of affinity tags or photoaffinity labeling groups. This makes the compound a candidate for chemical proteomics workflows aimed at identifying the molecular target(s) of pyrido[3,2-b][1,4]oxazin-3-one derivatives. The commercial availability of the compound at 90% purity from Leyan is sufficient for initial probe synthesis, though users should verify purity by HPLC before committing to expensive derivatization steps.

Quote Request

Request a Quote for 2-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-2-yl)ethyl 2-furoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.